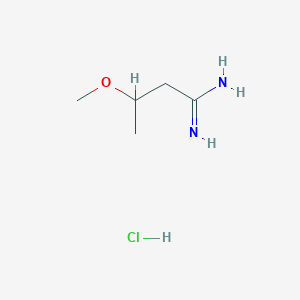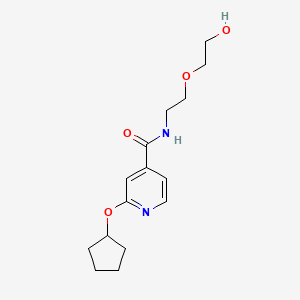
3-Methoxybutanimidamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methoxybutanimidamide hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a white crystalline powder that is soluble in water and organic solvents. This compound is also known as N-(3-methoxybutyl)-2-imidazolidinone hydrochloride and has the molecular formula C9H18N2O2.HCl.
Scientific Research Applications
Polyhydroxyalkanoates as Tissue Engineering Materials
Polyhydroxyalkanoates (PHA) have been extensively studied for their applications in tissue engineering due to their biodegradability and thermoprocessability. PHA and its copolymers have been used to develop medical devices and tissue engineering applications, indicating a potential area where "3-Methoxybutanimidamide hydrochloride" could be studied for similar biomedical applications (Chen & Wu, 2005).
Metabolism of Acetanilides and Anisoles
The metabolism of substituted acetanilides and anisoles by rat liver microsomes has been studied, highlighting the metabolic transformations these compounds undergo. This research provides insight into the metabolic pathways and potential toxicological profiles of compounds including "3-Methoxybutanimidamide hydrochloride" (Daly, 1970).
Titanium Complexes in Synthesis
Research on titanium complexes incorporating various ligands for generating alkyl derivatives and their reactivity toward molecular oxygen might offer insights into the use of "3-Methoxybutanimidamide hydrochloride" in catalysis or synthesis (Kim et al., 2004).
Reproductive Toxicity of Phenolic Compounds
A systematic review on the reproductive toxicity of benzophenone-3, a phenolic compound, may shed light on the environmental and health implications of related compounds, potentially including "3-Methoxybutanimidamide hydrochloride" (Ghazipura et al., 2017).
Epigenetic Transgenerational Inheritance
Studies on the epigenetic transgenerational inheritance effects of the pesticide methoxychlor provide an example of how environmental chemicals can have long-lasting effects on health and development. This area of research could be relevant to understanding the broader implications of "3-Methoxybutanimidamide hydrochloride" exposure (Manikkam et al., 2014).
properties
IUPAC Name |
3-methoxybutanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(8-2)3-5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPFYDMCVJJFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=N)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2859870.png)
![N-(1-Cyanocyclopentyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2859873.png)
![3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2859874.png)
![(E)-4-(Dimethylamino)-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylbut-2-enamide](/img/structure/B2859876.png)
![2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2859878.png)
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2859879.png)

![[5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2859881.png)
![N-(3,4-dimethylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859883.png)
![Benzo[d]thiazol-6-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2859886.png)
![ethyl 2-(2-((4-(3-chlorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2859887.png)